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Enhancer of rudimentary homolog

Cat. No.: B1576734
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Description

The Enhancer of rudimentary homolog (ERH) is a highly conserved, small protein of 104 amino acids encoded by the ERH gene in humans . This protein is a multifunctional factor localized in the nucleus and nucleolus, playing critical roles in essential cellular processes. ERH functions as a key regulator in the DNA damage response (DDR) pathway. It is required for the proper splicing of pre-mRNA of critical DDR genes, such as the ataxia telangiectasia and Rad3-related (ATR) kinase . Depletion of ERH leads to defective ATR splicing, reduced ATR protein levels, and a consequent failure to activate the ATR-Chk1 signaling cascade in response to replication stress or ultraviolet light, ultimately impairing DNA damage repair . Beyond the DDR, ERH is vital for cell cycle progression, particularly in mitosis. It promotes chromosome alignment at the metaphase plate by ensuring the correct localization of the centromere-associated protein E (CENP-E) to kinetochores, which is essential for stable kinetochore-microtubule attachment . Furthermore, ERH's interaction with spliceosome components, like small nuclear ribonucleoprotein polypeptide G (SNRPG), underscores its broader role in mRNA splicing . Research indicates that ERH is upregulated in several cancers, including hepatocellular carcinoma, lung adenocarcinoma, and ovarian cancer, where its expression is often associated with worse patient survival . Its involvement in cell cycle regulation, DNA damage repair, and cancer cell migration and epithelial-mesenchymal transition (EMT) makes it a protein of significant interest in oncology and cell biology research . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

RADTQTYQPYNKDWIKEKIYVLLRRQAQQAGK

Origin of Product

United States

Evolutionary Conservation and Ubiquity of Erh Protein Across Eukaryotic Lineages

The ERH protein exhibits an extraordinary degree of evolutionary conservation, pointing to its ancient origins and essential, deeply rooted functions in eukaryotic life. nih.govsigmaaldrich.com Homologs of the ERH gene are found in a wide array of species, including vertebrates, invertebrates, and plants. nih.gov This widespread presence highlights its fundamental importance in cellular operations.

The amino acid sequence of ERH is remarkably similar across diverse taxa. For instance, the human and mouse ERH proteins are identical, and they differ from the zebrafish homolog by only a single conservative amino acid substitution. genecards.org This high fidelity in the protein's primary structure extends to its three-dimensional conformation. The crystal structure of murine ERH reveals a novel fold comprising three α-helices and four β-strands, which forms a homodimer. nih.gov The residues at the core of the monomer and at the dimer interface are highly conserved, suggesting that both the individual protein fold and the dimeric structure are crucial for its function. nih.gov

A significant aspect of this conservation is the position of hydrophobic amino acids, which are critical for the protein's structural integrity and function. genecards.org Of the 27 hydrophobic amino acid positions in the Drosophila melanogaster ER protein, 25 are conserved in the human protein, 23 in Caenorhabditis elegans, and 20 in Arabidopsis thaliana. genecards.org This striking conservation of hydrophobic residues underscores the evolutionary pressure to maintain the protein's specific three-dimensional architecture.

Table 1: ERH Homologs and Sequence Identity

Species Homolog Name Sequence Identity to Human ERH
Mus musculus (Mouse) ERH 100% nih.gov
Xenopus laevis (Frog) XERH 100% nih.govnih.gov
Danio rerio (Zebrafish) ERH High (single amino acid difference) genecards.orgresearchgate.net
Drosophila melanogaster (Fruit fly) E(r) 76% nih.gov
Caenorhabditis elegans (Nematode) - 52% nih.gov
Arabidopsis thaliana (Thale cress) - 42% nih.gov

Historical Context and Initial Identification of Erh As an Enhancer of Rudimentary Phenotypes

The discovery of ERH is rooted in classical genetic studies of the fruit fly, Drosophila melanogaster. The gene was first identified as an "enhancer of rudimentary," denoted as e(r), due to its genetic interaction with the rudimentary (r) gene. nih.govwikipedia.org The rudimentary gene encodes a multifunctional enzyme responsible for the first three steps of de novo pyrimidine (B1678525) biosynthesis. nih.govnih.gov Mutations in the rudimentary gene lead to characteristic developmental defects, such as truncated wings.

It was observed that mutations in the e(r) gene exacerbated the wing truncation phenotype in flies that already carried a mutation in the rudimentary gene. nih.gov This genetic enhancement suggested that the E(r) protein was involved in the same or a related pathway, likely playing a role in pyrimidine metabolism or cell cycle regulation. nih.govwikipedia.org This initial discovery set the stage for further investigation into the molecular functions of its homologs in other organisms. The subsequent cloning and characterization of ERH in various species, including humans, revealed its highly conserved nature and pointed towards a broader, more fundamental role in cellular processes beyond its initial genetic association in Drosophila. nih.govfrontiersin.org

Overview of Erh As a Multifunctional Regulatory Protein in Cellular Processes

Three-Dimensional Structure Elucidation of ERH Protein

The three-dimensional structure of the ERH protein has been determined through X-ray crystallography, revealing a unique and novel fold. These structural studies have been conducted on both murine and human ERH, providing a comprehensive understanding of its architecture. rcsb.orgnih.gov

Determination of Unique Alpha-Beta Fold Topology

The secondary structure elements are comprised of four β-strands (β1, β2, β3, and β4) and three α-helices (α1, α2, and α3). nih.gov This unique arrangement has not been observed in other protein families, highlighting a distinct structural class for ERH. rcsb.org

Crystallographic Data for ERH Protein

ParameterMurine ERH (PDB ID: 1WZ7)Human ERH (PDB ID: 1W9G)
Resolution (Å) 2.12.00
Space Group C2P2(1)2(1)2(1)
Unit Cell Dimensions
a (Å)85.258.0460
b (Å)43.2614.280
c (Å)92.0622.646
α (°)90.0090
β (°)99.9590
γ (°)90.0090
R-Value Work Not Reported0.196
R-Value Free Not Reported0.257

Data sourced from RCSB PDB and a 2005 study on murine ERH structure. rcsb.orgnih.gov

Identification of Conserved Surface Residues

Analysis of the ERH protein surface reveals several highly conserved regions, suggesting their importance for the protein's function. rcsb.org A notable feature is a significantly negatively charged and conserved region composed of the residues Asp21, Glu23, Glu27, and Glu30. nih.gov This patch of charged residues is hypothesized to be crucial for interactions with binding partners. rcsb.orgnih.gov

Furthermore, a long, flexible loop region spanning residues 44-53 is also highly conserved. nih.gov Despite its structural flexibility, the high degree of conservation suggests this loop is likely essential for ERH's biological activities, possibly by serving as a recognition site for other proteins. nih.gov The residues within the hydrophobic core of the protein are also highly conserved across different species. nih.gov

Oligomerization State and Functional Dimerization of ERH

ERH exists and functions as a homodimer, a quaternary structure formed by two identical ERH protein monomers. rcsb.orgnih.gov This dimerization is a conserved feature and appears to be critical for its biological role. nih.gov

Biochemical Evidence for ERH Homodimer Formation

Biochemical analyses have confirmed the dimeric nature of ERH in solution. Analytical ultracentrifugation, a technique that determines the molecular weight and shape of macromolecules in their native state, has shown that ERH forms a stable homodimer. rcsb.orghhu.de This finding is consistent with the dimeric arrangement observed in the crystal structures. rcsb.org The formation of a homodimer is a common feature for many proteins and can be crucial for their stability and function. nih.gov

Analysis of the ERH Dimer Interface and Its Stability

Key Features of the ERH Dimer Interface

FeatureDescription
Structural Composition Formed by the interaction of the four-stranded antiparallel β-sheets from each monomer, creating a β-sandwich. frontiersin.orgrcsb.org
Residue Conservation The amino acid residues at the dimer interface are highly conserved across different species, including human, mouse, Drosophila, C. elegans, and A. thaliana. nih.govnih.gov
Functional Implication The conserved nature of the dimer interface suggests that dimerization is essential for the biological functions of ERH. nih.govnih.gov It serves as a scaffold for binding various protein partners. researchgate.net

Nuclear Localization of ERH and Associated Mechanisms

The concentration of ERH within the nucleus points to specific transport mechanisms that govern its entry from the cytoplasm, where it is synthesized.

While the precise nuclear import and export pathways for ERH have not been fully elucidated, the general mechanisms of nuclear transport provide a framework for understanding how this small protein crosses the nuclear envelope. The transport of proteins larger than approximately 40-60 kDa through the nuclear pore complexes (NPCs) is an active process requiring specific signals and transport receptors. nih.gov Proteins destined for the nucleus typically possess a nuclear localization signal (NLS), a specific amino acid sequence recognized by importin proteins. wikipedia.orgyoutube.com These importins then ferry their cargo through the NPC, a process regulated by the small GTPase Ran. nih.govwikipedia.org

Although ERH is a relatively small protein (around 12 kDa), which might allow for some passive diffusion, its distinct nuclear accumulation suggests an active transport mechanism. The specific importins and exportins responsible for ERH transport, and whether it contains a canonical NLS, remain areas for further investigation.

The subcellular localization of ERH is significantly influenced by its binding partners. The interaction with other proteins can dictate its recruitment to specific nuclear domains. For instance, co-expression of ERH with the protein PDIP46/SKAR (also known as POLDIP3) leads to a pronounced accumulation of ERH in nuclear speckles. researchgate.netnih.gov Similarly, when co-expressed with Ciz1, a protein involved in DNA replication, ERH is recruited to replication foci within the nucleus. nih.gov

These findings highlight that the distribution of ERH is not static but rather a dynamic process modulated by the availability and localization of its interacting partners. This context-dependent localization is crucial for its diverse functions within the nucleus.

Dynamic Presence of ERH within Nuclear Substructures

The nucleus is a highly organized organelle with distinct substructures that are not membrane-bound but represent functional compartments. ERH has been found to associate with several of these nuclear bodies, further underscoring its role in various nuclear processes.

ERH exhibits a notable association with nuclear speckles, which are dynamic structures enriched in pre-mRNA splicing factors. researchgate.netnih.gov In many cell nuclei, ERH is observed in a diffuse pattern throughout the nucleoplasm, but it also forms distinct puncta that co-localize with the splicing factor SC35, a well-known marker for nuclear speckles. researchgate.net The interaction with PDIP46/SKAR, a protein that also localizes to these structures, strongly enhances the recruitment of ERH to nuclear speckles. researchgate.netnih.gov This association strongly suggests a role for ERH in pre-mRNA splicing and processing, a function supported by its interaction with components of the spliceosome machinery. nih.govnih.gov

The nuclear matrix is a fibrogranular network that provides a structural framework for the nucleus and is involved in organizing chromatin and regulating gene expression. dtic.mil ERH has been shown to interact with components of the nuclear matrix, such as Scaffold Attachment Factor B1 (SAFB1) and SAFB2. nih.govnih.gov These proteins are known to be part of the nuclear matrix and are also concentrated in nuclear speckles. nih.gov The interaction with SAFB proteins further solidifies the connection of ERH to the structural and functional organization of the nucleus, potentially influencing chromatin architecture and gene regulation.

During mitosis, when the nuclear envelope disassembles, ERH disperses throughout the cytoplasm but is excluded from the condensed chromosomes. nih.govresearchgate.net This dynamic redistribution highlights its association with the soluble nuclear fraction rather than being a permanent component of the chromatin structure itself.

Table of Interacting Proteins and their Influence on ERH Localization

Interacting ProteinSubcellular Localization of Interacting ProteinEffect on ERH Localization
PDIP46/SKAR (POLDIP3)Nuclear speckles researchgate.netnih.govRecruits ERH to nuclear speckles researchgate.netnih.gov
Ciz1Replication foci nih.govRecruits ERH to replication foci nih.gov
SC35Nuclear speckles researchgate.netCo-localizes with ERH in nuclear speckles researchgate.net
SAFB1/SAFB2Nuclear matrix, nuclear speckles nih.govInteracts with ERH within the nuclear matrix nih.govnih.gov

Molecular Interactions and Regulatory Networks of Erh

Identification and Characterization of ERH-Interacting Protein Partners

ERH's function is largely dictated by the proteins it interacts with. These interactions are often transient and context-dependent, allowing ERH to participate in various cellular pathways.

The discovery of ERH in Drosophila melanogaster revealed its genetic interaction with the rudimentary gene, which is involved in pyrimidine (B1678525) biosynthesis. wikipedia.org This initial finding suggested a role for ERH in regulating the production of pyrimidines, essential building blocks for DNA and RNA synthesis. wikipedia.orgnih.gov

ERH has been identified as a key player in DNA replication and repair through its interactions with specific factors.

CIZ1 (CDKN1A-interacting zinc finger protein 1): Human ERH is recruited to DNA replication foci by CIZ1. nih.gov The interaction between ERH and CIZ1 is direct, with a region of 114 amino acids in CIZ1 (residues 531–644) being sufficient for binding. frontiersin.org Structural studies have shown that the ERH dimer binds to two CIZ1 fragments, forming a 2:2 heterotetramer. nih.gov This interaction is crucial for cell growth control. nih.govresearchgate.net Interestingly, the tumor suppressor protein p21 also binds to the same region of CIZ1, suggesting a potential competitive binding scenario between ERH and p21. mdpi.comnih.gov

POLDIP3/SKAR (Polymerase delta-interacting protein 3/S6K1 Aly/REF-like target): Yeast two-hybrid screening identified POLDIP3/SKAR as a direct interaction partner of human ERH. nih.gov POLDIP3/SKAR is a partner of both the p50 subunit of DNA polymerase δ and the p70 ribosomal protein S6 kinase 1 (S6K1). frontiersin.org It is thought that ERH may act as a bridge, connecting POLDIP3/SKAR with other proteins involved in coupling transcription to pre-mRNA processing. frontiersin.org

ERH plays a significant role in RNA processing and splicing by forming complexes with various regulatory proteins.

SNRPD3 (Small nuclear ribonucleoprotein D3 polypeptide): ERH directly interacts with the Sm protein SNRPD3, a component of the spliceosome. researchgate.netnih.gov This interaction is required for the proper splicing of the mRNA encoding the mitotic motor protein CENP-E. nih.gov The depletion of either ERH or SNRPD3 leads to defects in chromosome congression during mitosis. researchgate.netnih.gov

CHTOP (Chromatin target of PRMT1): ERH is a component of a complex that includes CHTOP, a protein involved in transcriptional regulation and mRNA export. frontiersin.orgnih.gov CHTOP can recruit methyltransferases to chromatin, influencing gene expression. nih.gov

BCLAF1 (B-cell CLL/lymphoma 2-associated transcription factor 1) and THRAP3 (Thyroid hormone receptor-associated protein 3): Cross-linking mass spectrometry has demonstrated that ERH, BCLAF1, and THRAP3 interact directly and may form a ternary complex named the TEB (Thrap3-Erh-Bclaf1) complex. nih.govnih.gov Both BCLAF1 and THRAP3 are involved in mRNA processing. mdpi.com

SF1 (Splicing factor 1): ERH has been found to interact with SF1, further highlighting its role in the splicing machinery. researchgate.net

ERH is a newly identified component of the Microprocessor complex, which is essential for the maturation of microRNAs (miRNAs). nih.govnih.gov

DGCR8 (DiGeorge syndrome critical region 8) and DROSHA: The Microprocessor complex primarily consists of the RNase III enzyme DROSHA and its dsRNA-binding partner DGCR8. nih.govoup.comwikipedia.org ERH directly binds to a conserved region in the N-terminus of DGCR8 in a 2:2 stoichiometry, independent of DROSHA. nih.govnih.govoup.com This interaction is crucial for the efficient processing of suboptimal primary miRNA (pri-miRNA) transcripts, particularly those found in polycistronic clusters. nih.govoup.com The ERH dimer is thought to facilitate a "cluster assistance" mechanism, where the processing of a weaker substrate is enhanced by its proximity to a high-affinity substrate within the same cluster. nih.govoup.com

FAM208B: While direct interactions with FAM208B are less characterized, the involvement of ERH in the broader miRNA processing network suggests potential functional links.

Studies in Drosophila have revealed direct interactions between ERH and ribosomal proteins.

RPS3 (Ribosomal protein S3) and RPL19 (Ribosomal protein L19): ERH binds directly to both RPS3 and RPL19. nih.govnih.gov The region of ERH necessary for these interactions is the same 24-amino-acid region required for its nuclear localization. nih.govnih.gov This suggests that ERH may be transported into the nucleus by "piggy-backing" onto one of these ribosomal proteins. nih.govnih.gov This interaction appears to be conserved, as Drosophila ERH can also bind to human RPS3. nih.gov

ERH is associated with the TREX (TRanscription-EXport) complex, which links mRNA transcription and processing to nuclear export. nih.gov

Immunoprecipitation experiments have identified ERH as a protein that associates with core components of the TREX complex. nih.gov ERH's interaction with POLDIP3, another TREX-associated protein, may explain its presence in this complex. nih.gov Other components of the TREX complex that ERH interacts with include CHTOP and ALYREF. researchgate.net The dynamic nature of the TREX complex suggests that ERH may play a regulatory role in the remodeling of the complex during mRNP biogenesis. embopress.org

Compound Names Table

AbbreviationFull Name
5FMCFive Friends of Methylated Chtop
5hmc5-hydroxymethylocytosine
AGOArgonaute
ALYREFAly/REF export factor
BCLAF1B-cell CLL/lymphoma 2-associated transcription factor 1
C1QBPComplement C1q binding protein
CASC3Cancer susceptibility candidate 3
CENP-ECentromere protein E
CHTOPChromatin target of PRMT1
CIZ1CDKN1A-interacting zinc finger protein 1
DGCR8DiGeorge syndrome critical region 8
DROSHADrosha ribonuclease III
ERHEnhancer of rudimentary homolog
FAM208BFamily with sequence similarity 208 member B
FCP1Transcription factor IIF-associating CTD phosphatase 1
HNF-1Hepatocyte nuclear factor 1
HOTSH19 opposite tumor suppressor
Mmi1Meiotic mRNA interceptor 1
NCBP3Nuclear cap binding protein subunit 3
POLDIP3Polymerase delta-interacting protein 3
PRMT1Protein arginine methyltransferase 1
RhedRNA-binding heme domain
RPL19Ribosomal protein L19
RPS3Ribosomal protein S3
S6K1Ribosomal protein S6 kinase 1
SAFB1/2Scaffold attachment factor B1/2
SART1Squamous cell carcinoma antigen recognized by T-cells 1
SF1Splicing factor 1
SKARS6K1 Aly/REF-like target
SMNSurvival of motor neuron
SNRPD3Small nuclear ribonucleoprotein D3 polypeptide
STAT3Signal transducer and activator of transcription 3
TEBThrap3-Erh-Bclaf1a
TET1Tet methylcytosine dioxygenase 1
THRAP3Thyroid hormone receptor-associated protein 3
TREXTRanscription-EXport
UPF2UPF2 regulator of nonsense mediated decay
Zbp-89Zinc finger-binding protein 89

Binding to Scaffold Attachment Factors (e.g., SAFB1/2)

ERH directly interacts with Scaffold Attachment Factor B1 (SAFB1) and its homolog, SAFB2. nih.gov These proteins are integral components of the nuclear matrix, a dynamic structure within the nucleus that organizes genetic material and regulates gene expression. nih.govresearchgate.net The interaction between ERH and SAFB1/2 occurs in the nucleus, specifically with the C-terminal Arginine-Glycine-rich region of SAFB1/2. nih.gov

This binding has a significant functional consequence on the regulation of SR protein kinases (SRPKs), which are involved in the phosphorylation of splicing factors. nih.gov While SAFB1/2 can inhibit the activity of SRPK1, the binding of ERH to SAFB1/2 reverses this inhibition, thereby liberating active SRPK1. nih.gov This, in turn, influences the phosphorylation of key SRPK1 substrates like the lamin B receptor and other SR proteins, highlighting a role for the ERH-SAFB interaction in coordinating nuclear functions such as splicing. nih.gov

It is noteworthy that while ERH influences the splicing-related activities of SAFB1/2, it does not appear to affect their role as co-repressors of estrogen receptor α (ERα) transcriptional activity. nih.gov

Integration into Methylosome Complexes (e.g., PRMT5, PRMT1)

ERH is also found in association with methylosome complexes, which are responsible for the methylation of arginine residues in various proteins. A key component of these complexes is Protein Arginine Methyltransferase 5 (PRMT5). nih.gov ERH has been identified as an interacting partner of PRMT5. nih.gov The PRMT5/MEP50 complex is a hetero-octameric structure that plays a crucial role in the symmetric dimethylation of arginine residues on substrates that include histones and components of the spliceosome. cell-stress.com

Furthermore, ERH has been shown to interact with the FCP1 phosphatase, an enzyme specific for the C-terminal domain of the large subunit of RNA polymerase II. nih.gov Intriguingly, both PRMT5 and ERH are interacting partners of the SPT5 elongation factor, suggesting a coordinated role in transcription. nih.gov The interaction between PRMT5 and FCP1 has been confirmed, and FCP1 itself is a substrate for PRMT5-mediated methylation. nih.gov This places ERH within a network that regulates transcription and potentially other cellular processes through arginine methylation. nih.gov

Post-Translational Modifications and Their Impact on ERH Activity

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins. tocris.comthermofisher.com ERH is subject to several PTMs that dynamically modulate its function.

Phosphorylation Events of ERH (e.g., by Casein Kinase II)

ERH can be phosphorylated by Casein Kinase II (CK2), a highly pleiotropic serine/threonine kinase involved in numerous signaling pathways. frontiersin.orgnih.govmdpi.com The phosphorylation of ERH by CK2, a kinase active at the G1/S and G2/M transitions of the cell cycle, suggests a potential role for ERH in cell cycle regulation. frontiersin.orgnih.gov The crystal structure of human ERH has led to the proposal that phosphorylation could regulate its dimerization and its interaction with binding partners. nih.gov Phosphorylation can significantly enhance the binding affinity between proteins, as seen in other systems where CK2-mediated phosphorylation of LC3-interacting regions (LIRs) is critical for strong interactions with ATG8 proteins during autophagy. nih.govnih.govembopress.org

SUMOylation Pathways Affecting ERH Function

SUMOylation is a reversible post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a target protein. nih.govnih.gov This process can alter the target protein's function, localization, or stability. youtube.comyoutube.com While direct evidence for ERH SUMOylation is still emerging, the process is known to be crucial for a vast array of nuclear functions. nih.gov Given ERH's nuclear localization and its involvement in processes like transcription and DNA damage repair, it is plausible that SUMOylation could play a regulatory role in its function. nih.govfrontiersin.org The SUMOylation process involves an enzymatic cascade of E1 activating, E2 conjugating, and E3 ligating enzymes. youtube.comyoutube.com

Ubiquitination Mechanisms Regulating ERH Stability and Activity

Ubiquitination is another critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. youtube.comnih.gov This can signal for protein degradation by the proteasome or have non-proteolytic regulatory functions. elifesciences.org The regulation of ERH stability and activity through ubiquitination is an area of active investigation. The process of ubiquitination is complex, involving E1, E2, and E3 enzymes that work in concert to attach ubiquitin to target proteins. youtube.com Cycles of ubiquitination and deubiquitination, mediated by deubiquitinating enzymes (DUBs), can dynamically regulate the activity of proteins like the ERAD ubiquitin ligase Hrd1. elifesciences.org

Integration of ERH within Broader Cellular Signaling Pathways

ERH is integrated into several key cellular signaling pathways, reflecting its fundamental importance. Its interaction with components of the spliceosome and its regulation by kinases like CK2 link it directly to the cell cycle machinery. nih.govfrontiersin.orgnih.gov Furthermore, ERH's involvement in DNA damage repair processes positions it within critical pathways that maintain genome integrity. frontiersin.orgnih.gov For instance, ERH can regulate the ATR-signaling pathway, a major mechanism for responding to replication-associated damage. frontiersin.orgnih.gov The intricate network of ERH's molecular interactions and its regulation by post-translational modifications allow it to function as a versatile player in cellular communication and response, influencing processes from gene expression to cell division. youtube.com

Crosstalk with DNA Damage Response and Repair Signaling Cascades

ERH plays a significant role in the cellular response to DNA damage and replication stress. nih.govvanderbilt.edu Its involvement is tightly linked to the Ataxia Telangiectasia-Mutated and Rad3-Related (ATR) signaling pathway, a primary mechanism for responding to and repairing damage that occurs during DNA replication. nih.govnih.gov

Studies have shown that cells deficient in ERH exhibit diminished activity of the ATR pathway. nih.govvanderbilt.edu This reduction in signaling is a consequence of decreased expression of multiple genes within the ATR pathway, including the ATR gene itself. nih.govvanderbilt.edu The mechanism behind this is ERH's role in the proper splicing of ATR messenger RNA (mRNA). nih.govnih.gov When ERH is depleted, the splicing of ATR transcripts is inefficient, leading to reduced levels of functional ATR protein. nih.govnih.gov Consequently, the phosphorylation of the downstream ATR effector kinase, Chk1, is impaired following DNA damage induced by ultraviolet light or hydroxyurea (B1673989). nih.gov

A whole-genome RNA interference (RNAi) screen identified ERH as a novel protein functioning in the replication stress response. nih.govvanderbilt.edu Further research has demonstrated that ERH is important for both DNA replication and the recovery from replication stress. nih.gov Its depletion leads to an increase in DNA damage, as observed in studies using HepG2 cells. nih.govresearchgate.net

ERH also interacts with other proteins involved in DNA replication and repair. For instance, it has been shown to interact with CIZ1, a zinc finger protein that localizes to sites of DNA replication. mdpi.comnih.gov CIZ1 can recruit ERH to these replication regions, suggesting a direct function for ERH in the process of DNA replication. nih.gov The interplay between ERH and CIZ1 may facilitate the formation of the CDK-cyclinE-p21Cip1/Waf1 complex, which is involved in DNA damage repair. nih.gov

The table below summarizes key protein interactions of ERH within the DNA damage response network.

Interacting ProteinFunction in DNA Damage/ReplicationConsequence of Interaction with ERH
ATR Central kinase in the replication stress response. nih.govERH is required for efficient splicing of ATR mRNA, thus regulating ATR protein levels and pathway activity. nih.govnih.gov
Chk1 Downstream effector kinase of ATR. nih.govERH depletion leads to failed Chk1 phosphorylation upon DNA damage. nih.gov
CIZ1 Replication protein found at replication factories. nih.govnih.govCIZ1 recruits ERH to DNA replication sites, potentially modulating DNA repair processes. nih.gov

These findings underscore the critical role of ERH in maintaining genomic integrity by ensuring a robust DNA damage response through its influence on the expression and function of key signaling and repair proteins. nih.govmdpi.com

Interconnections with Pyrimidine Metabolism Regulatory Loops

The initial link between ERH and pyrimidine metabolism stems from its discovery in Drosophila melanogaster. nih.gov The gene was identified as an "enhancer of rudimentary," as mutations in it exacerbated the phenotype caused by mutations in the rudimentary gene. nih.govwikipedia.org The rudimentary gene encodes a protein essential for de novo pyrimidine biosynthesis, which led to the hypothesis that ERH has a function in nucleic acid metabolism. nih.gov

However, subsequent research has not established a direct role for ERH in the enzymatic pathway of pyrimidine synthesis. frontiersin.org The current understanding suggests that the observed genetic interaction in Drosophila may be an indirect effect. mdpi.comfrontiersin.org It is plausible that the impact of ERH on the rudimentary phenotype results from its broader role in gene expression, specifically through the regulation of pre-mRNA splicing. mdpi.com A defect in the splicing of transcripts for genes involved in pyrimidine metabolism could explain the observed enhancement effect without ERH being a direct participant in the metabolic pathway itself. mdpi.com

Despite the lack of direct enzymatic function, the connection is noted in genomic and proteomic databases. Gene Ontology (GO) annotations for the human ERH gene include terms such as "pyrimidine nucleoside metabolic process" and "pyrimidine nucleotide biosynthetic process," reflecting the historical and genetic linkage. wikipedia.orggenecards.org The regulation of pyrimidine biosynthesis in mammals is a complex process controlled by allosteric feedback and phosphorylation cascades involving protein kinase A (PKA) and MAPK signaling, which modulate the activity of the rate-limiting enzyme CAD. nih.gov While ERH is not directly implicated in these specific signaling cascades, its influence on the expression of a wide array of genes suggests a potential for indirect influence on cellular metabolic states. nih.gov

The table below outlines the key components discussed in the context of ERH and pyrimidine metabolism.

ComponentRole in Pyrimidine MetabolismConnection to ERH
Rudimentary (r) protein Required for pyrimidine biosynthesis in Drosophila. nih.govMutations in ERH enhance the phenotype of r mutations, suggesting a functional link. nih.gov
CAD Multifunctional protein that catalyzes the rate-limiting step in mammalian de novo pyrimidine biosynthesis. nih.govNo direct interaction known; ERH's potential influence is likely indirect via gene expression regulation.

Linkages to RNA Processing and Gene Expression Regulatory Networks

A substantial body of evidence firmly places ERH as a key player in RNA processing and the regulation of gene expression. nih.govmdpi.com It interacts with a multitude of proteins and complexes involved in the biogenesis and splicing of mRNA, as well as other non-coding RNAs like microRNAs (miRNAs). mdpi.com

ERH has been shown to interact with multiple components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. nih.gov Co-immunoprecipitation and mass spectrometry experiments have identified interactions with several RNA processing proteins, including THRAP3, DGCR8, CHTOP, and PRMT1. nih.govfrontiersin.org These interactions appear to be direct protein-protein interactions, as they are not disrupted by RNase A treatment. nih.gov ERH also interacts with the Sm complex subunit SNRPD3, which is crucial for spliceosome function, and is important for the correct splicing of the mRNA for the mitotic motor protein CENP-E. nih.govnih.govfrontiersin.org

The regulatory impact of ERH on gene expression is extensive. Transcriptome-wide analyses have revealed that the depletion of ERH affects the levels of approximately 1,500 transcripts. nih.govvanderbilt.edu Furthermore, splicing defects were identified in roughly 750 protein-coding genes in ERH-depleted cells. nih.govvanderbilt.edu Notably, genes related to DNA replication, DNA repair, and DNA metabolism are highly enriched among those affected by ERH loss, linking its function in RNA processing directly to the maintenance of genomic stability. nih.govmdpi.com

Beyond mRNA, ERH is also involved in the processing of miRNAs. It interacts with the DiGeorge syndrome critical region 8 (DGCR8) protein, a key component of the Microprocessor complex that is essential for the initial step of miRNA biogenesis. mdpi.com This suggests a broader role for ERH in post-transcriptional gene regulation.

The table below lists some of the key interacting partners of ERH in RNA processing and gene expression.

Interacting Protein/ComplexFunctionConsequence of Interaction with ERH
SNRPD3 A subunit of the spliceosomal Sm complex. nih.govfrontiersin.orgERH interaction is required for the proper splicing of CENP-E mRNA. nih.govfrontiersin.org
THRAP3, CHTOP, PRMT1 Proteins involved in mRNA splicing and processing. nih.govfrontiersin.orgERH forms complexes with these proteins, indicating its role in transcriptional and splicing regulation. nih.gov
DGCR8 Component of the Microprocessor complex for miRNA biogenesis. mdpi.comERH interacts with DGCR8, implicating it in the processing of primary miRNA transcripts. mdpi.com
SAFB1/2 Scaffold attachment factor B proteins, involved in transcription and RNA processing. mdpi.comIdentified as an interacting partner of ERH in humans. mdpi.com

Methodological Approaches in the Study of Erh

Genetic Perturbation Techniques Applied to ERH Research

Genetic perturbation tools are fundamental to understanding gene function by observing the consequences of a gene's inactivation or removal. In ERH research, these methods have been crucial for linking the protein to specific cellular pathways and disease states.

RNA interference (RNAi) is a natural cellular process for post-transcriptional gene silencing, which can be harnessed experimentally to reduce the expression of a target gene. danaher.com This is commonly achieved by introducing small interfering RNAs (siRNAs), which are short, double-stranded RNA molecules (typically 20-25 nucleotides) designed to be homologous to the messenger RNA (mRNA) of the target gene. danaher.comyoutube.com Once inside the cell, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target mRNA, preventing its translation into protein. danaher.com

This technique, often referred to as gene knockdown, has been widely applied to study the function of ERH. youtube.com Researchers have utilized commercially available siRNA and short hairpin RNA (shRNA) constructs specific for human and mouse ERH to investigate its roles. scbt.comscbt.com Studies have shown that siRNA-mediated knockdown of ERH can lead to a G2/M phase block in the cell cycle. nih.gov Furthermore, this approach was instrumental in discovering that ERH is required for the proper mRNA splicing of the centromere protein E (CENP-E). nih.govfrontiersin.org This finding linked ERH to the vital processes of chromosome alignment and genomic stability. nih.gov Notably, cancer cells with KRAS mutations have shown particular sensitivity to the suppression of ERH function by RNAi, highlighting a potential therapeutic angle. nih.govnih.gov

The general workflow for an siRNA-mediated knockdown experiment for ERH involves:

Design and Synthesis : Creation of siRNA molecules with sequences complementary to the ERH mRNA. danaher.com

Transfection : Introduction of the siRNA into cultured cells. youtube.com

Incubation : Allowing time for the cellular machinery to process the siRNA and degrade the target ERH mRNA.

Validation : Measuring the reduction in ERH mRNA (via RT-qPCR) and protein levels (via Western blot) to confirm successful knockdown. youtube.com

Phenotypic Analysis : Observing the cellular or molecular effects resulting from the loss of ERH function, such as changes in cell cycle progression, apoptosis, or the expression of other genes. nih.govnih.gov

While RNAi reduces gene expression, gene editing technologies like CRISPR/Cas9 can create a permanent and complete loss-of-function mutation, known as a gene knockout. youtube.com The CRISPR/Cas9 system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break. pku.edu.cnnih.gov The cell's error-prone repair of this break often results in small insertions or deletions that disrupt the gene's coding sequence, permanently inactivating it. pku.edu.cn

CRISPR/Cas9 has become a powerful tool for large-scale functional genomic screens. nih.govnih.govresearchgate.net In these screens, a library of gRNAs targeting thousands of genes is introduced into a population of cells. pku.edu.cnyoutube.com By applying a selective pressure (e.g., a drug treatment) and then sequencing the gRNAs present in the surviving cells, researchers can identify genes that are essential for survival or that confer resistance. This approach allows for the unbiased discovery of gene function. pku.edu.cn

In the context of ERH, CRISPR-based screens can be used to:

Identify genetic interactors of ERH by screening for genes whose knockout is lethal only in ERH-deficient cells (synthetic lethality).

Uncover pathways that ERH is involved in by observing how ERH knockout affects cellular response to various stimuli.

Precisely map functional domains within the ERH protein or its regulatory elements in the genome. nih.gov

Commercially available CRISPR/Cas9 knockout and activation plasmids for ERH allow researchers to perform these targeted experiments to dissect its function with high precision. scbt.com

Biochemical and Structural Characterization Methods for ERH

To understand how ERH functions at a molecular level, it is essential to study the protein directly—its structure, its physical interactions with other molecules, and its influence on biochemical reactions.

Studying a protein in detail requires large quantities of pure material. This is achieved by producing recombinant protein, typically by cloning the gene for the protein of interest (like human ERH) into an expression vector and introducing it into a host organism, most commonly Escherichia coli. nih.govsinobiological.commedchemexpress.com The human ERH gene, encoding a 104-amino acid protein, has been successfully overexpressed in E. coli with tags (such as a polyhistidine-tag) to facilitate purification. nih.govsinobiological.com

The purification process involves several chromatography steps to separate ERH from other bacterial proteins. Common methods include:

Anion-exchange chromatography : Separates proteins based on their net negative charge. nih.govosti.gov

Hydrophobic interaction chromatography : Separates proteins based on their hydrophobicity. nih.govosti.gov

Gel-filtration (Size-exclusion) chromatography : Separates proteins based on their size. nih.govosti.govoup.com

Once purified, the protein's structure can be determined using X-ray crystallography. This involves inducing the protein to form highly ordered crystals. youtube.com These crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms in the protein. nih.govyoutube.com

The crystal structure of murine ERH was solved at a resolution of 2.1 Å. nih.govnih.gov This revealed that the ERH monomer consists of three α-helices and four β-strands in a novel fold. nih.govsinobiological.com Crucially, the structure showed that ERH forms a homodimer, a finding consistent with analytical ultracentrifugation experiments. nih.govnih.gov The dimer interface is highly conserved, suggesting its importance for ERH function. nih.gov

Table 1: Crystallographic Data for Murine ERH
ParameterValueReference
Protein Data Bank ID1WZ7 nih.govnih.gov
Space GroupC2 nih.gov
Resolution (Å)2.1 nih.govnih.gov
Unit Cell Dimensions
a (Å)85.25 nih.gov
b (Å)43.26 nih.gov
c (Å)92.06 nih.gov
β (°)99.95 nih.gov

ERH is thought to function primarily by interacting with other proteins, acting as an adaptor or "plug-and-play" module. nih.govmdpi.com Identifying these interaction partners is key to understanding its biological roles.

Yeast Two-Hybrid (Y2H) screening is an in vivo technique used to discover protein-protein interactions. It was used to demonstrate that ERH interacts with PDIP46/SKAR, a protein partner of DNA polymerase δ. frontiersin.org

Co-immunoprecipitation (Co-IP) is a widely used in vivo method to identify and validate protein interactions within a cell. thermofisher.com An antibody targeting a specific protein (e.g., ERH) is used to pull that protein out of a cell lysate. If other proteins are bound to the target, they will be pulled down as well and can be identified by mass spectrometry or Western blot. nih.govthermofisher.com Co-IP has been instrumental in identifying numerous ERH binding partners. nih.govfrontiersin.org For example, Co-IP combined with mass spectrometry revealed that ERH associates with the SPT5 elongation factor and the FCP1 phosphatase. nih.gov This technique also confirmed ERH's interaction with SNRPD3, a core component of the spliceosome, and DGCR8, a key protein in microRNA processing. frontiersin.orgoup.com

Table 2: Selected Protein Interaction Partners of ERH and Detection Methods
Interacting ProteinFunction of PartnerDetection MethodReference
DGCR8microRNA processingCo-IP, Mass Spectrometry, ITC frontiersin.orgoup.com
SNRPD3mRNA splicingCo-IP, Mass Spectrometry frontiersin.org
CIZ1Initiation of DNA replicationCo-IP frontiersin.org
PDIP46/SKARComponent of DNA polymerase δ complexYeast Two-Hybrid (Y2H) frontiersin.orgmdpi.com
PontinATPase, transcriptional regulationCo-IP nih.govfrontiersin.org
EIF2αProtein translation initiationCo-IP, Mass Spectrometry nih.gov
CHTOPmRNA export, transcription regulationCo-IP frontiersin.orgmedchemexpress.com

Other methods like isothermal titration calorimetry (ITC) have been used in vitro to measure the binding affinity and stoichiometry of ERH's interaction with its partners, such as the DGCR8 peptide. oup.com

ERH itself is not known to possess any enzymatic activity. nih.gov Its function appears to be modulating the activity of the protein complexes it joins. Therefore, biochemical assays are designed to measure the enzymatic activity of ERH's partners in the presence or absence of ERH.

For example:

Kinase Assays : Since ERH interacts with partners of kinases like S6K1, kinase assays could be performed to see if ERH binding to PDIP46/SKAR affects S6K1's ability to phosphorylate its substrates. nih.govyoutube.com This typically involves incubating the kinase with its substrate and radioactively labeled ATP, then measuring the transfer of the radioactive phosphate (B84403) to the substrate. youtube.com

Phosphatase Assays : ERH interacts with the FCP1 phosphatase. nih.gov A biochemical assay could measure the dephosphorylation of a specific substrate by FCP1 to determine if ERH enhances or inhibits this activity.

RNase Activity Assays : ERH is a component of the Microprocessor complex, which contains the RNase III enzyme DROSHA that processes primary miRNAs. oup.com In vitro processing assays can be conducted where a pri-miRNA substrate is incubated with the Microprocessor complex, with and without ERH, to determine ERH's role in the efficiency or specificity of miRNA maturation. oup.com

ATPase Assays : ERH's interaction with the ATPase Pontin was shown to affect the phosphorylation of STAT3. nih.govfrontiersin.org An ATPase assay would measure the rate of ATP hydrolysis by Pontin to see if it is altered by the presence of ERH, thereby explaining its downstream effects on signaling pathways. nih.gov

These assays are crucial for transitioning from identifying interaction partners to understanding the functional consequences of these interactions at a biochemical level.

Advanced Transcriptomic and Proteomic Analyses

Modern high-throughput technologies have been instrumental in elucidating the molecular functions of the Enhancer of rudimentary homolog (ERH). These approaches have provided a global view of the cellular processes regulated by ERH, from its impact on the entire transcriptome to its complex network of protein interactions.

RNA Sequencing and Quantitative Transcriptome-Wide Analysis for ERH Depletion Effects

To understand the global impact of ERH on gene expression, researchers have employed RNA sequencing (RNA-seq) following the depletion of ERH in cells. This technique allows for a comprehensive analysis of the transcriptome, revealing which genes are up- or down-regulated when ERH function is lost.

A key study utilized a whole-genome small interfering RNA (siRNA) screen to identify proteins involved in the replication stress response, which led to the identification of ERH. nih.govnih.gov Subsequent transcriptome-wide analysis in cells depleted of ERH revealed significant changes in the expression levels of approximately 1,500 transcripts. nih.govnih.gov A significant portion of the genes with reduced expression were highly enriched for functions related to DNA replication and repair. nih.govnih.gov

Furthermore, these analyses showed that ERH depletion leads to splicing defects in about 750 protein-coding genes, which are also predominantly involved in DNA metabolism. nih.govnih.gov This suggests that many of the observed changes in transcript levels are a secondary consequence of faulty pre-mRNA splicing. nih.gov Specifically, the splicing of the ATR (Ataxia Telangiectasia and Rad3-related) transcript, a crucial kinase in the DNA damage response, was found to be deficient in cells lacking ERH. nih.govnih.gov This leads to reduced levels of ATR protein and diminished ATR pathway signaling. nih.gov

These findings underscore the critical role of ERH in regulating the expression and proper splicing of a subset of genes essential for maintaining genomic integrity, particularly those involved in the cell cycle, DNA replication, and DNA repair. nih.gov

Methodological ApproachKey FindingsAffected Genes/PathwaysReference
RNA Sequencing (RNA-seq) after ERH depletionAltered levels of ~1,500 transcripts.DNA replication and repair genes highly enriched among downregulated transcripts. nih.govnih.gov
Transcriptome-wide splicing analysisSplicing defects in ~750 protein-coding genes.DNA metabolism genes, including ATR. nih.govnih.gov

Mass Spectrometry-Based Proteomics for ERH Interactors and Post-Translational Modifications

Mass spectrometry (MS)-based proteomics has been a powerful tool for identifying the proteins that interact with ERH and for characterizing its post-translational modifications (PTMs). embopress.orgnih.govnih.gov These studies have revealed that ERH functions as part of larger protein complexes to execute its diverse cellular roles.

ERH Interactors: Affinity purification coupled with mass spectrometry (AP-MS) has been widely used to map the ERH interactome. nih.gov In this approach, ERH is tagged and immunoprecipitated from cell lysates, and the co-purifying proteins are identified by MS. embopress.org Using this method, researchers have identified numerous ERH interaction partners. A notable study using stable isotope labeling by amino acids in cell culture (SILAC) followed by MS identified several components of the spliceosome, including the small nuclear ribonucleoprotein D3 (SNRPD3), as a key interactor. nih.govresearchgate.net Other identified interactors include proteins involved in transcription, mRNA processing, and DNA replication, such as:

Dimerization cofactor of hepatocyte nuclear factor 1 (DCoH/PCD) nih.gov

SPT5, a transcription elongation factor nih.gov

Polymerase delta interacting protein 46 (PDIP46/SKAR) nih.gov

CIZ1, a protein involved in the initiation of DNA replication nih.govfrontiersin.org

Components of the exon junction complex (EJC) nih.gov

These interactions confirm ERH's role as a scaffold protein that connects different molecular machineries, particularly those involved in transcription and pre-mRNA processing. nih.govnih.gov

Post-Translational Modifications (PTMs): PTMs are chemical modifications to a protein after its translation, which can regulate its activity, localization, and interactions. tocris.comnih.gov The ERH protein sequence contains two conserved casein kinase II (CKII) phosphorylation sites. nih.gov It has been suggested that phosphorylation at these sites could disrupt the dimerization of ERH and consequently affect its interactions with other proteins. nih.gov While MS is a primary tool for identifying such modifications, youtube.com detailed studies on the full PTM profile of ERH and its functional consequences are an ongoing area of research.

Analysis TypeIdentified InteractorsFunctional ImplicationReference
Mass Spectrometry (SILAC, Co-IP)SNRPD3, DCoH/PCD, SPT5, PDIP46/SKAR, CIZ1mRNA splicing, transcriptional regulation, DNA replication nih.govresearchgate.net
Sequence AnalysisConserved Casein Kinase II (CKII) phosphorylation sitesRegulation of ERH dimerization and protein interactions nih.gov

Cell Biological Assays for ERH Functional Characterization

To validate and explore the findings from high-throughput analyses, a variety of cell biological assays have been employed. These experiments directly test the function of ERH in specific cellular processes.

Cell Cycle Progression Analysis and Mitotic Phenotype Assessment

Early studies suggested a role for ERH in the cell cycle. nih.govwikipedia.org This has been confirmed and detailed through various cell biological assays.

Cell Cycle Analysis: Flow cytometry is a standard technique to analyze cell cycle distribution by measuring DNA content. youtube.comyoutube.com Studies using this method have shown that depleting ERH leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a block or delay in mitotic entry or progression. nih.govresearchgate.net

Mitotic Phenotype Assessment: Immunofluorescence microscopy is used to visualize the cellular architecture during mitosis. Upon ERH depletion, cells exhibit severe mitotic defects. nih.gov A prominent phenotype is the failure of chromosomes to properly align at the metaphase plate, with lagging chromosomes frequently observed near the spindle poles. researchgate.net This misalignment is a direct consequence of the loss of the mitotic motor protein Centromere Protein E (CENP-E) from the kinetochores, the protein structures on chromosomes where spindle microtubules attach. nih.govresearchgate.net The loss of CENP-E at kinetochores disrupts the proper attachment of microtubules, leading to chromosome congression failure. nih.govresearchgate.net Live-cell imaging has further confirmed that cells lacking ERH experience a prolonged mitosis. researchgate.net

AssayObservation upon ERH DepletionConclusionReference
Flow Cytometry (Cell Cycle Analysis)Accumulation of cells in G2/M phase.ERH is required for proper cell cycle progression, particularly through mitosis. nih.govresearchgate.net
Immunofluorescence Microscopy & Live-Cell ImagingChromosome congression failure, lagging chromosomes, prolonged mitosis.ERH is essential for mitotic chromosome alignment. nih.govresearchgate.net
Immunofluorescence for specific proteinsDrastically reduced levels of CENP-E at kinetochores.The mitotic defects are caused by the loss of CENP-E function. nih.govresearchgate.net

DNA Replication Assays and Replication Stress Response Monitoring

ERH's function extends to the S phase of the cell cycle, where it is crucial for DNA replication and responding to replication stress.

DNA Replication and Damage: Assays that measure the incorporation of nucleotide analogs, such as EdU (5-ethynyl-2'-deoxyuridine), into newly synthesized DNA are used to monitor DNA replication. nih.gov Studies have shown that ERH-deficient cells exhibit slower DNA replication fork elongation even in the absence of external challenges. nih.gov Furthermore, these cells show increased levels of γH2AX, a marker for DNA double-strand breaks, indicating that loss of ERH leads to spontaneous DNA damage. nih.gov

Replication Stress Response: When cells are treated with agents that stall replication forks, like hydroxyurea (B1673989) (HU), they activate the ATR signaling pathway to manage the stress and restart replication. nih.gov Assays monitoring the recovery from such stress have revealed that cells lacking ERH are inefficient at restarting stalled replication forks. nih.govnih.gov This is coupled with a diminished ATR signaling response, as evidenced by reduced phosphorylation of its downstream target, CHK1. nih.gov ERH's interaction with CIZ1, a protein found at replication factories, further supports its direct role in DNA replication. nih.govnih.gov

AssayObservation upon ERH DepletionConclusionReference
EdU Incorporation AssaySlower DNA replication fork elongation.ERH is important for the normal progression of DNA replication. nih.gov
γH2AX ImmunofluorescenceIncreased levels of spontaneous DNA damage.ERH is required for maintaining genomic stability. nih.gov
Hydroxyurea (HU) Recovery AssayInefficient restart of stalled replication forks.ERH is critical for the cellular response to replication stress. nih.govnih.gov
Western Blot for CHK1 PhosphorylationReduced ATR pathway signaling.ERH deficiency impairs the replication stress response pathway. nih.gov

RNA Splicing and Gene Expression Reporter Assays

The link between ERH and RNA splicing, first suggested by proteomic studies, has been functionally validated using specific reporter assays. nih.govsigmaaldrich.com

Splicing Reporter Assays: These assays typically use a minigene reporter plasmid that contains exons and introns of a specific gene, often linked to a fluorescent protein. nih.govnih.govmdpi.com The efficiency of splicing can be monitored by measuring the output, for example, by reverse transcription-polymerase chain reaction (RT-PCR) or by fluorescence. nih.govnih.gov To test if ERH is required for the splicing of CENP-E mRNA, researchers used real-time qPCR with primers specifically designed to detect either the unspliced pre-mRNA or the mature, spliced mRNA. researchgate.net Upon ERH depletion, they observed a significant decrease in the amount of mature CENP-E mRNA and a corresponding increase in the level of unspliced pre-mRNA. researchgate.net This directly demonstrated that ERH is essential for the correct splicing of CENP-E transcripts. researchgate.netnih.gov

Gene Expression Reporter Assays: Luciferase reporter assays have also been used to study the regulation of ERH itself. For instance, such an assay demonstrated that miR-574-3p, a microRNA, can bind to and regulate ERH, which in turn affects the repair of DNA damage. nih.govfrontiersin.org These assays are crucial for dissecting the regulatory networks that control ERH expression and function.

Assay TypeTargetKey FindingReference
Real-Time qPCR (Splicing Assay)CENP-E pre-mRNA and mature mRNAERH depletion leads to decreased mature CENP-E mRNA and increased unspliced pre-mRNA. researchgate.net
Luciferase Reporter AssayERH 3' UTRmiR-574-3p directly regulates ERH expression. nih.govfrontiersin.org

Subcellular Localization and Imaging Studies of ERH

Determining the subcellular location of ERH is crucial to understanding its biological roles. Several imaging techniques are utilized for this purpose.

Immunofluorescence (IF): This is a common technique used to visualize the location of ERH within cells. youtube.comyoutube.com It involves using a primary antibody that specifically binds to the ERH protein, followed by a secondary antibody conjugated to a fluorescent dye. This allows researchers to pinpoint the protein's location using a fluorescence microscope. Studies have shown that human ERH is predominantly found in the nucleus. nih.govgenecards.org In contrast, when the ERH homolog from the fission yeast Schizosaccharomyces pombe (SpErh1p) was expressed in human HeLa cells, it was found in both the nucleus and the cytoplasm. nih.gov

Fluorescence In Situ Hybridization (FISH): This method was initially used to map the location of the ERH gene. frontiersin.org It was first mapped to chromosome 7q34, but later corrected to chromosome 14q24.1. frontiersin.orgnih.gov

EGFP Tagging: Another approach involves tagging the ERH protein with a fluorescent protein, such as Enhanced Green Fluorescent Protein (EGFP). nih.gov This allows for the visualization of the protein's localization in living cells. For instance, human ERH tagged with EGFP showed exclusive localization to the nucleus in HeLa cells. nih.gov

The subcellular localization of ERH has been documented in various cellular compartments, providing clues about its functions.

Table 1: Subcellular Localization of ERH

[ {"Compartment": "Nucleus", "Confidence": 5}, {"Compartment": "Cytosol", "Confidence": 3}, {"Compartment": "Midbody", "Confidence": "Source: UniProtKB"}, {"Compartment": "Methylosome", "Confidence": "Source: UniProtKB"}, {"Compartment": "Nuclear speckle", "Confidence": "Source: UniProtKB"}, {"Compartment": "Nucleolus", "Confidence": "Source: UniProtKB"} ]

Confidence scores are on a scale of 1 to 5, with 5 being the highest. Data from the Human Protein Atlas and UniProtKB. genecards.orguniprot.org

Computational and Bioinformatic Approaches in ERH Studies

Computational and bioinformatic tools are indispensable for analyzing the vast amount of data generated from studies on ERH and for predicting its functions and interactions.

Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. nih.govgsea-msigdb.org This approach is valuable for identifying pathways and biological processes in which ERH may be involved. pathwaycommons.org GSEA works by ranking genes based on their expression differences between experimental conditions and then calculating an enrichment score for each gene set. nih.govbigomics.ch This helps to uncover the collective behavior of functionally related genes. bigomics.ch While specific GSEA studies focused solely on ERH are not detailed in the provided results, the methodology is a powerful tool for interpreting gene expression data related to ERH function and its role in various cellular processes. advaitabio.com

Understanding the proteins that ERH interacts with is key to deciphering its function. Protein-protein interaction (PPI) networks are constructed using data from various sources, including experimental evidence and computational predictions. nih.govyoutube.com

STRING Database: The STRING database is a widely used resource for constructing and analyzing PPI networks. string-db.orgstring-db.org It integrates data from multiple sources, such as experimental data, curated databases, and text mining, to create comprehensive interaction maps. nih.govresearchgate.net The interactions in STRING are scored based on the strength of the evidence. youtube.com The network for human ERH in STRING reveals interactions with proteins involved in mRNA splicing and other cellular processes. string-db.org

Some of the key interacting partners of ERH identified through methods like co-immunoprecipitation and mass spectrometry include:

SNRPF, SNRPD3, SNRPD1, SNRPE, SNRPD2, SNRPG, SNRPB (involved in mRNA splicing) string-db.org

PRMT1, PRMT5, CHTOP (involved in protein methylation and transcription) string-db.org

DCoH/PCD nih.gov

SPT5 frontiersin.org

PDIP46/SKAR frontiersin.org

CIZ1 frontiersin.org

HOTS frontiersin.org

DEPDC1B frontiersin.org

Table 2: Top Interacting Proteins with Human ERH from STRING Database

[ {"Interactor": "SNRPF", "Description": "Small nuclear ribonucleoprotein F"}, {"Interactor": "SNRPD3", "Description": "Small nuclear ribonucleoprotein D3"}, {"Interactor": "SNRPD1", "Description": "Small nuclear ribonucleoprotein D1"}, {"Interactor": "SNRPE", "Description": "Small nuclear ribonucleoprotein E"}, {"Interactor": "SNRPD2", "Description": "Small nuclear ribonucleoprotein D2"}, {"Interactor": "SNRPG", "Description": "Small nuclear ribonucleoprotein G"}, {"Interactor": "PRMT1", "Description": "Protein arginine methyltransferase 1"}, {"Interactor": "CHTOP", "Description": "Chromatin-modifying and transcription factor"}, {"Interactor": "PRMT5", "Description": "Protein arginine methyltransferase 5"}, {"Interactor": "SNRPB", "Description": "Small nuclear ribonucleoprotein B/B'"} ]

This table shows some of the top interactors of human ERH based on the STRING database, highlighting its connection to the spliceosome. string-db.org

Comparative genomics and phylogenetics are used to study the evolutionary history and conservation of the ERH gene and its protein product across different species. numberanalytics.comnih.gov

Sequence Homology: The amino acid sequence of ERH is highly conserved across a wide range of eukaryotic organisms, from simple eukaryotes to humans. nih.gov For example, the human ERH protein shares significant homology with its counterparts in various species, indicating its fundamental importance. nih.gov The length of the ERH polypeptide chain has remained remarkably stable throughout evolution, typically around 104 amino acids. nih.gov

Phylogenetic Analysis: By comparing the ERH gene sequences from different species, researchers can construct phylogenetic trees that illustrate their evolutionary relationships. mdpi.comnih.gov These analyses have shown that while the protein is highly conserved in vertebrates, the homology is lower in more distantly related organisms like the nematode C. elegans and the fission yeast S. pombe. nih.gov Interestingly, some species, particularly most higher fungi, have lost the ERH gene. nih.gov

Orthologs and Paralogs: Studies have identified orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome) of ERH. For instance, C. elegans has two ERH paralogs, ERH-1 and ERH-2, which have relatively low homology to each other, suggesting one may have acquired new functions. nih.gov

Table 3: Compound Names Mentioned

[ {"Compound Name": "this compound"}, {"Compound Name": "EGFP"}, {"Compound Name": "SNRPF"}, {"Compound Name": "SNRPD3"}, {"Compound Name": "SNRPD1"}, {"Compound Name": "SNRPE"}, {"Compound Name": "SNRPD2"}, {"Compound Name": "SNRPG"}, {"Compound Name": "PRMT1"}, {"Compound Name": "CHTOP"}, {"Compound Name": "PRMT5"}, {"Compound Name": "SNRPB"}, {"Compound Name": "DCoH/PCD"}, {"Compound Name": "SPT5"}, {"Compound Name": "PDIP46/SKAR"}, {"Compound Name": "CIZ1"}, {"Compound Name": "HOTS"}, {"Compound Name": "DEPDC1B"} ]

Concluding Perspectives and Future Directions in Enhancer of Rudimentary Homolog Research

Identification of Unresolved Questions Regarding ERH Molecular Mechanisms

Despite being implicated in fundamental processes, the precise molecular function of ERH has been considered enigmatic for decades. nih.govnih.govsigmaaldrich.com A number of key questions remain unanswered:

  • Mechanism of Action in Splicing: While it is known that ERH is required for the proper splicing of specific mRNAs, such as those for CENP-E and ATR, the full scope of its targets and the exact mechanism by which it influences the spliceosome remain unclear. nih.govnih.gov It interacts with the Sm complex subunit SNRPD3, but how this interaction is regulated and how it confers specificity to certain transcripts is a major unresolved issue. nih.govfrontiersin.org
  • Regulation by Phosphorylation: ERH contains two conserved phosphorylation sites for Casein Kinase II (CKII). nih.govfrontiersin.org It has been proposed that phosphorylation at these sites could regulate ERH's ability to form dimers and interact with its various binding partners, but the functional consequences of this post-translational modification in a cellular context are yet to be demonstrated. nih.gov
  • Competitive Interactions: ERH shares binding partners with other key cellular proteins. For instance, both ERH and the cyclin-dependent kinase inhibitor p21 can bind to the same region of CIZ1, a protein involved in initiating DNA replication. frontiersin.org Similarly, ERH and the kinase S6K1 may compete for binding to PDIP46/SKAR. nih.gov The cellular conditions and regulatory mechanisms that dictate the outcomes of these competitive interactions are poorly understood.
  • Role as a Transcriptional Repressor: Early studies suggested a role for ERH as a transcriptional repressor, particularly when recruited to DNA by partners like DCoH/PCD. frontiersin.org How this function is integrated with its role in RNA processing, which generally promotes gene expression, is a significant puzzle.
  • Structural Basis of Pleiotropy: ERH is a small protein that interacts with a large and diverse set of partners involved in different pathways. mdpi.comresearchgate.net How a single, small protein can act as a "plug-and-play" module to engage with so many different complexes (involved in splicing, DNA replication, and miRNA processing) is a central question that requires detailed structural and functional investigation. researchgate.net
  • Potential for Further Mechanistic Elucidation and Functional Discovery of ERH

    The future of ERH research holds great promise for uncovering novel biological mechanisms and functions. Several avenues of investigation are particularly promising:

  • Genome Integrity and DNA Damage Response (DDR): A critical area for future research is the detailed elucidation of ERH's role in the DDR. It has been shown to be crucial for the replication stress response by ensuring the proper splicing and expression of key DDR genes, including the master regulator ATR. mdpi.comnih.gov Future studies should focus on identifying the full spectrum of DDR factor transcripts regulated by ERH and understanding how ERH function is modulated in response to different types of DNA damage.
  • RNA Biogenesis and Processing: The function of ERH extends beyond pre-mRNA splicing. It is involved in the maturation of microRNAs (miRNAs) by interacting with DGCR8 and in the biogenesis of Piwi-interacting RNAs (piRNAs) in other species. mdpi.comfrontiersin.orgresearchgate.net A deeper investigation into its role in the processing of various classes of non-coding RNAs could reveal it as a master regulator of RNA-mediated gene silencing pathways.
  • Developmental Roles: Recent findings have implicated ERH in the regulation of heterochromatin and the silencing of transposable elements, which are crucial for proper embryonic development and cell fate decisions. Exploring its function during different stages of mammalian development will likely uncover new, fundamental roles for this conserved protein.
  • Therapeutic Targeting in Cancer: The dependence of certain cancer cells, particularly those with KRAS mutations, on ERH for survival makes it an attractive potential therapeutic target. nih.govoup.com Future work should focus on understanding the molecular basis of this synthetic lethal interaction, which could pave the way for developing inhibitors of ERH function as a targeted cancer therapy. frontiersin.orgresearchgate.netspandidos-publications.com
  • Emerging Research Avenues for ERH in Systems Biology Contexts

    The pleiotropic nature of ERH makes it an ideal candidate for systems-level investigation. By integrating high-throughput data, researchers can move beyond the study of individual interactions to understanding ERH's role within complex cellular networks.

  • Mapping the Dynamic ERH Interactome: While mass spectrometry has identified a large number of ERH-interacting proteins, this interactome is likely to be highly dynamic, changing with the cell cycle phase, developmental stage, or in response to stress. nih.govnih.gov Mapping these context-specific interaction networks using quantitative proteomics will provide a systems-level view of how ERH integrates diverse cellular signals to coordinate different functions.
  • Integrative Multi-Omics Analysis: A key emerging avenue is to combine transcriptomics, proteomics, and epigenomics to build a comprehensive model of ERH function. Transcriptome-wide analyses show that ERH depletion affects the levels of approximately 1,500 transcripts and causes splicing defects in about 750 genes, which are highly enriched for DNA metabolism and repair functions. nih.gov By integrating these data with proteomic analyses of its interaction partners and epigenomic data on its role in heterochromatin, a holistic picture of the ERH regulatory network can be constructed.
  • Network-Based Functional Prediction: The extensive protein-protein interaction network of ERH, which includes connections to ribonucleoprotein complexes, ATPase activity, and translation factors, can be used to predict novel functions. nih.govresearchgate.netnih.gov For instance, its interaction with EIF2α suggests a potential role in regulating the integrated stress response, a pathway critical for cell survival under stress. nih.gov Computational modeling of these networks can generate new hypotheses to be tested experimentally.
  • Cross-Species Systems Analysis: ERH is highly conserved, yet its interactome has taxon-specific components. mdpi.comnih.gov A comparative systems biology approach, analyzing the ERH network in different species (e.g., humans, flies, worms), could distinguish its core, conserved functions from more recently evolved, specialized roles. This would provide deep insights into how a fundamental protein fold can be adapted for diverse biological functions throughout evolution.
  • Mentioned Compounds

    Q & A

    Q. What are the structural features of ERH, and how do they contribute to its molecular function?

    ERH is a small nuclear protein (~104 amino acids) with a unique α-β fold, comprising three α-helices on one side of a four-stranded anti-parallel β-sheet. This structure forms a homodimer stabilized by hydrophobic interactions (Ile5, Leu7, Tyr19), hydrogen bonds (Tyr79), and electrostatic interactions (Arg17-Asp21) at the β-sheet interface . The dimeric state is critical for stability and function, as shown by analytical ultracentrifugation (~26.5 kDa molecular weight in solution) . The conserved hydrophobic core (25 residues with 8 identical and 14 similar residues across species) suggests evolutionary importance in structural integrity .

    Q. How is ERH evolutionarily conserved, and what does this imply about its biological roles?

    ERH is highly conserved across eukaryotes (vertebrates, invertebrates, plants) but absent in fungi. Sequence alignment of ERH from Mus musculus, Homo sapiens, Drosophila melanogaster, and Arabidopsis thaliana reveals >90% identity in the hydrophobic core and dimer interface residues . This conservation underscores its role in fundamental processes like pyrimidine metabolism and cell cycle regulation, which are shared across taxa .

    Q. What experimental methods are used to study ERH’s structure and interactions?

    Key methodologies include:

    • X-ray crystallography : Solved ERH’s structure at 2.1 Å resolution using selenomethionine-substituted protein and MAD phasing .
    • CLUSTAL W : For sequence alignment to identify conserved regions .
    • Analytical ultracentrifugation : Confirmed dimer formation in solution .
    • Cell-free protein synthesis : Enabled high-yield ERH production (14 mg per 27 mL reaction) for crystallization .

    Advanced Research Questions

    Q. How does ERH regulate the Notch signaling pathway and mitotic progression?

    ERH promotes mitotic chromosome alignment by interacting with proteins like PDIP46/SKAR and Ciz1, which link it to DNA replication and cell cycle checkpoints . In Drosophila, ERH enhances the rudimentary gene’s role in pyrimidine biosynthesis, indirectly affecting Notch signaling through metabolic regulation . Phosphorylation at Thr18/Ser24 (potential CK2 sites) may modulate its activity during mitosis .

    Q. What contradictory findings exist regarding ERH’s role in transcriptional regulation?

    • Repressor vs. activator : ERH was initially identified as a transcriptional repressor in Xenopus through DCoH/PCD interactions , but later studies in fission yeast (Schizosaccharomyces pombe) linked it to mRNA splicing and translation via SKAR binding .
    • Tissue-specific effects : ERH is ubiquitously expressed but shows upregulated activity in cancers (e.g., breast, ovarian), suggesting context-dependent roles . Methodological differences (e.g., knockout models vs. proteomic screens) may explain these disparities .

    Q. How can ERH’s role in tumorigenesis be experimentally validated?

    • Knockdown assays : siRNA-mediated ERH suppression in ovarian cancer cells reduces proliferation and metastasis by inhibiting epithelial-mesenchymal transition (EMT) .
    • Proteomic profiling : CPTAC and HPA databases reveal elevated ERH protein levels in hepatocellular carcinoma, correlating with poor prognosis .
    • Structural mutagenesis : Disrupting the dimer interface (e.g., Tyr79Ala) abolishes ERH’s oncogenic activity in vitro .

    Q. What unresolved questions exist about ERH’s molecular interactions?

    • Binding partners : ERH interacts with PDIP46, Ciz1, and RPS3/RPL19 ribosomes, but the functional significance of these interactions remains unclear .
    • Flexible loop region (residues 44–53) : Despite structural flexibility, this region is highly conserved, suggesting a role in partner recognition . Molecular dynamics simulations could elucidate its conformational dynamics.

    Methodological Guidance

    Q. How to resolve discrepancies in ERH localization studies?

    • Subcellular fractionation : Combine nuclear/cytoplasmic separation with immunoblotting (e.g., anti-ERH antibodies) .
    • Live-cell imaging : Tag ERH with fluorescent markers (e.g., GFP) to track localization during mitosis .

    Q. What bioinformatics tools are recommended for ERH research?

    • DALI/VAST : Detect structural homologs (ERH has no significant matches, confirming its novel fold) .
    • GEPIA2/TIMER2.0 : Analyze ERH expression across cancers using TCGA/GTEx data .
    • cBioPortal : Investigate ERH mutations/amplifications in patient cohorts .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.